KY-226, chemically known as 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzoylamide, is a novel non-competitive allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) []. This compound has shown promise in preclinical studies for its potential in treating type 2 diabetes and obesity [, ]. Further research identified KY-226 as a potential inhibitor of the papain-like protease (PLpro) of the SARS-CoV-2 virus [, ].
KY-226 is a potent and selective allosteric inhibitor of protein tyrosine phosphatase 1B, known by its CAS number 1621673-53-7. This compound has garnered attention in scientific research due to its significant effects on insulin and leptin signaling pathways, making it a candidate for therapeutic applications in diabetes and obesity management. KY-226 exhibits an IC50 value of 0.25 μM, indicating its high potency as an inhibitor without activating peroxisome proliferator-activated receptor gamma.
KY-226 is primarily sourced from chemical suppliers such as GlpBio, MedKoo, and Sigma-Aldrich, where it is marketed for research purposes only. The compound's synthesis and characterization have been documented in various scientific publications, highlighting its potential therapeutic benefits.
KY-226 falls under the category of protein tyrosine phosphatase inhibitors, specifically targeting protein tyrosine phosphatase 1B. It is classified as an allosteric inhibitor, which means it binds to a site other than the active site of the enzyme, leading to a conformational change that inhibits its activity.
The synthesis of KY-226 involves several organic chemistry techniques that are common in the development of small molecule inhibitors. While specific synthetic routes are not detailed in the available literature, compounds of this nature typically undergo:
The empirical formula for KY-226 is C27H31NO3S, with a molecular weight of 481.67 g/mol. The detailed structural data can be obtained from spectral analysis methods such as NMR and mass spectrometry.
The molecular structure of KY-226 is characterized by a complex arrangement that includes:
The chemical structure has been illustrated in various studies, indicating how these features facilitate binding to protein tyrosine phosphatase 1B.
KY-226's primary chemical reactions involve its interaction with protein tyrosine phosphatase 1B. As an allosteric inhibitor:
Research has demonstrated that KY-226 effectively reduces plasma glucose levels and enhances insulin receptor phosphorylation in experimental models, showcasing its role in metabolic regulation.
The mechanism by which KY-226 exerts its effects involves several key processes:
Studies have shown that treatment with KY-226 leads to improved insulin sensitivity and glucose uptake in various cell types, including hepatocytes and muscle cells.
KY-226 has several promising applications in scientific research:
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. By dephosphorylating key tyrosine residues on the insulin receptor (IR) and leptin receptor-associated kinases (e.g., JAK2), PTP1B attenuates metabolic signaling, contributing to insulin resistance and obesity. KY-226, a potent allosteric PTP1B inhibitor, disrupts this negative feedback loop. Preclinical studies demonstrate its efficacy in enhancing insulin and leptin sensitivity:
Table 1: In Vivo Metabolic Effects of KY-226
Model | Dose/Duration | Key Metabolic Outcomes | Mechanistic Insights |
---|---|---|---|
db/db mice | 10–30 mg/kg, 4 weeks | ↓ Plasma glucose, ↓ HbA1c, ↓ triglycerides | ↑ pIR, ↑ pAkt in liver/muscle |
DIO mice | 30–60 mg/kg, 4 weeks | ↓ Body weight, ↓ adiposity, ↓ food intake | ↑ pSTAT3 in hypothalamus |
Unlike conventional PPARγ agonists (e.g., pioglitazone), KY-226 does not promote adipocyte differentiation or weight gain, underscoring its advantage for obesity-linked diabetes [2] [4].
Traditional active-site PTP1B inhibitors face challenges due to:
KY-226 circumvents these issues by targeting an allosteric site located ~20 Å from the catalytic domain. This site, involving the α7 helix and WPD loop, modulates enzyme conformation via dynamic networks [3] [6] [9]:
Table 2: KY-226 vs. Active-Site PTP1B Inhibition Strategies
Property | Allosteric Inhibitors (KY-226) | Active-Site Inhibitors |
---|---|---|
Binding Site | BB site (distal to catalytic domain) | Catalytic P-loop |
Selectivity | High (exploits PTP1B-specific α7 dynamics) | Low (conserved active site) |
Oral Bioavailability | Yes (confirmed in mice) | Often limited (polar residues) |
Cellular Activity | Enhanced pIR at 0.3–10 µM | Requires high µM–mM concentrations |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7